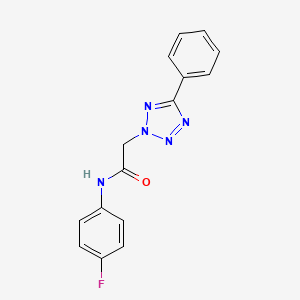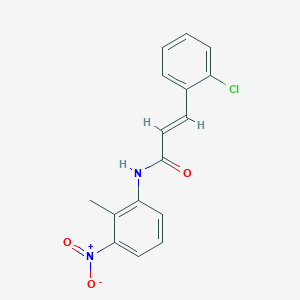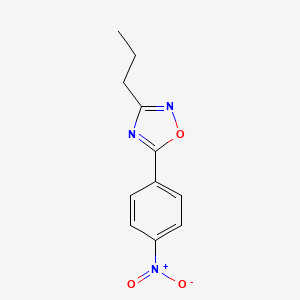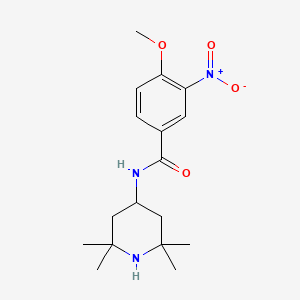
N-(4-bromophenyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-cyclohexylpropanamide, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCP belongs to the class of compounds known as amides and is synthesized using a specific method.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-3-cyclohexylpropanamide acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and immune function. N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to interact with CB2 receptors, which are mainly expressed in immune cells and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-bromophenyl)-3-cyclohexylpropanamide has also been found to have neuroprotective effects and can protect against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have antitumor effects and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-3-cyclohexylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, N-(4-bromophenyl)-3-cyclohexylpropanamide has some limitations for lab experiments. It is not very soluble in water and may require the use of organic solvents for its preparation. Moreover, the exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-3-cyclohexylpropanamide. First, further studies are needed to elucidate the exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide and its interaction with the endocannabinoid system. Moreover, more studies are needed to explore the potential therapeutic applications of N-(4-bromophenyl)-3-cyclohexylpropanamide in various fields, including pain management, neuroprotection, and cancer treatment. Furthermore, the development of new synthetic methods for N-(4-bromophenyl)-3-cyclohexylpropanamide and its analogs may lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-cyclohexylpropanamide involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-3-cyclohexylpropanamide.
Scientific Research Applications
N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. N-(4-bromophenyl)-3-cyclohexylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models. Moreover, N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have antitumor properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXHNOTCDACIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


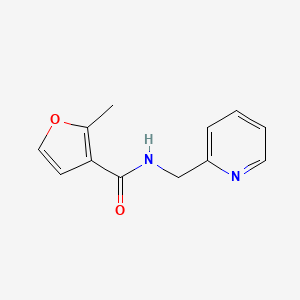
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
